molecular formula C14H20N2 B13803177 4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile CAS No. 2809-44-1

4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile

Cat. No.: B13803177
CAS No.: 2809-44-1
M. Wt: 216.32 g/mol
InChI Key: FUTYMWBLUNRHIR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a dimethylamino group, an ethyl group, and a phenyl group attached to a butyronitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethylmagnesium bromide, followed by the addition of a nitrile group. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium acetate. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzonitrile: Similar structure but lacks the ethyl and phenyl groups.

    2-Ethyl-2-phenylbutyronitrile: Similar structure but lacks the dimethylamino group.

    4-(Dimethylamino)-2-phenylbutyronitrile: Similar structure but lacks the ethyl group.

Uniqueness

4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the dimethylamino group enhances its nucleophilicity, while the ethyl and phenyl groups contribute to its steric and electronic characteristics.

Properties

CAS No.

2809-44-1

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

4-(dimethylamino)-2-ethyl-2-phenylbutanenitrile

InChI

InChI=1S/C14H20N2/c1-4-14(12-15,10-11-16(2)3)13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3

InChI Key

FUTYMWBLUNRHIR-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN(C)C)(C#N)C1=CC=CC=C1

Origin of Product

United States

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